1,2-Dimethyl-3-octyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
Description
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1,2-dimethyl-3-octylimidazol-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2.C2F6NO4S2/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h11-12H,4-10H2,1-3H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDZVKBRHQNCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25F6N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350493-09-3 | |
| Record name | 1H-Imidazolium, 1,2-dimethyl-3-octyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350493-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
1,2-Dimethyl-3-octyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide is a novel ionic liquid that has garnered attention for its unique properties and potential applications in various fields, particularly in biological systems. This compound is characterized by its complex molecular structure and significant biological activity, making it a subject of interest in medicinal chemistry and biochemistry.
Molecular Characteristics
- CAS Number : 350493-09-3
- Molecular Formula : C15H25F6N3O4S2
- Molecular Weight : 433.50 g/mol
- Density : 1.2691 g/cm³ at 70 °C
The compound consists of an imidazolium cation and a trifluoromethanesulfonyl anion, which contribute to its ionic nature and solubility characteristics.
Antimicrobial Properties
Recent studies have indicated that imidazolium salts exhibit notable antimicrobial activity. The specific compound under consideration has shown effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be utilized in developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa | 15.4 | Moderate cytotoxicity |
| MCF-7 | 22.8 | Selective for cancer cells |
| L929 | >100 | Low toxicity to normal cells |
The moderate cytotoxicity observed in cancer cell lines suggests potential therapeutic applications in oncology, while the low toxicity to normal cells indicates a favorable safety profile.
The biological activity of this compound is hypothesized to involve membrane disruption and interference with cellular processes. The imidazolium moiety is known to interact with lipid bilayers, potentially leading to increased permeability and subsequent cell death in microbial cells.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazolium salts, including the compound . The study concluded that the presence of trifluoromethyl groups significantly enhances antimicrobial activity due to increased lipophilicity and membrane penetration.
Case Study 2: Cancer Cell Targeting
Research published in Cancer Research demonstrated that the compound selectively targets cancer cells while sparing normal cells. This selectivity is attributed to differential uptake mechanisms between malignant and non-malignant cells.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 350493-09-3 .
- Molecular Formula : C₁₅H₂₅F₆N₃O₄S₂ .
- Molecular Weight : 489.5 g/mol .
- Structure : Comprises a 1,2-dimethyl-3-octylimidazolium cation paired with the bis(trifluoromethylsulfonyl)imide (TFSI) anion .
Applications : Primarily used in industrial and scientific research, likely as an ionic liquid for electrolytes, solvents, or catalysis due to its thermal stability and low volatility .
Safety Profile: Limited hazard data in the SDS, but regulatory references include databases like ECHA and IARC .
Comparison with Structurally Similar Compounds
Cation Modifications: Alkyl Chain Length and Substituents
Key Observations :
Anion Variations: TFSI vs. Other Sulfonates
Key Observations :
- TFSI Advantages : Superior ionic conductivity and thermal stability compared to trifluoromethanesulfonate .
- Cation-Anion Synergy : Ammonium-TFSI salts (e.g., Methyltri-n-octylammonium) exhibit higher viscosity than imidazolium-TFSI, limiting their use in high-performance electrolytes .
Toxicity and Environmental Impact
Key Observations :
Key Observations :
- The target compound’s octyl chain balances hydrophobicity and viscosity, making it suitable for non-aqueous electrochemical systems .
- Compared to ammonium salts, imidazolium-TFSI derivatives generally offer better ionic conductivity .
Q & A
Q. What are the critical steps for synthesizing 1,2-dimethyl-3-octyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, and how can reaction efficiency be monitored?
- Methodological Answer : Synthesis involves dissolving the imidazolium precursor (e.g., 3-octyl-1,2-dimethylimidazolium bromide) and the counterion precursor (e.g., 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide) in a polar aprotic solvent like DMF. Copper(II) sulfate and sodium ascorbate are used as catalysts for click chemistry modifications, followed by TLC monitoring (methanol:dichloromethane, 1:9) to confirm reaction completion . Post-synthesis, the product is isolated via solvent evaporation, purified via aqueous washes, and dried over anhydrous Na₂SO₄.
Q. How do the physical properties (e.g., melting point, solubility) of this ionic liquid compare to structurally similar imidazolium salts?
- Methodological Answer : Key properties include low melting points (<100°C) typical of ionic liquids. For example, 1-butyl-2,3-dimethylimidazolium chloride has a melting point of 99°C . Solubility in polar solvents (e.g., dichloromethane) and immiscibility with water enable biphasic separation. Heat capacity data for analogous salts (e.g., 1-hexyl-3-methylimidazolium derivatives) can be extrapolated using group contribution methods, with experimental values recorded at ~75-031 J/mol·K .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in catalytic activity data when using this ionic liquid as a solvent for transition metal catalysis?
- Methodological Answer : Conflicting catalytic outcomes may arise from solvent purity, trace water content, or anion-metal interactions. To address this: (i) Characterize ionic liquid purity via ¹⁹F NMR to confirm absence of hydrolyzed byproducts (e.g., HF) ; (ii) Use Karl Fischer titration to quantify water content (<50 ppm); (iii) Compare catalytic turnover numbers (TONs) in biphasic vs. homogeneous systems, referencing Wasserscheid & Keim’s framework for ionic liquid-catalyst interactions .
Q. How can computational modeling predict the thermodynamic stability of this ionic liquid in high-temperature electrochemical applications?
- Methodological Answer : Employ density functional theory (DFT) to calculate anion-cation binding energies and simulate decomposition pathways (e.g., thermal degradation of the trifluoromethylsulfonyl group). Validate predictions using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), correlating experimental decomposition temperatures (e.g., >300°C for similar salts) with computational results .
Q. What advanced spectroscopic techniques are optimal for characterizing structural integrity and ionic interactions in this compound?
- Methodological Answer : (i) ¹H/¹³C NMR in deuterated DMSO to confirm alkyl chain orientation and absence of protonation at the imidazolium C2 position; (ii) FT-IR spectroscopy to identify vibrational modes of the sulfonyl group (e.g., asymmetric S=O stretching at ~1350 cm⁻¹); (iii) X-ray photoelectron spectroscopy (XPS) to analyze fluorine environments and quantify ionic dissociation .
Research Design & Data Analysis
Q. How should researchers design experiments to assess the ionic liquid’s role in stabilizing reactive intermediates during organic synthesis?
- Methodological Answer : Use kinetic studies (e.g., stopped-flow UV-Vis) to track intermediate lifetimes in the ionic liquid vs. conventional solvents. For example, compare carbocation stabilization in DCM vs. the ionic liquid by monitoring absorbance at 300 nm. Pair with conductivity measurements to correlate solvent polarity with intermediate stability .
Q. What statistical approaches address variability in ionic conductivity measurements across different batches of the compound?
- Methodological Answer : Apply analysis of variance (ANOVA) to batch-to-batch conductivity data (e.g., 0.1–1.0 S/cm at 25°C). Include covariates like water content and impurity levels (e.g., halide residues) in a multiple regression model. Use principal component analysis (PCA) to identify dominant factors influencing conductivity .
Theoretical & Mechanistic Frameworks
Q. How does the “non-innocent” behavior of the trifluoromethanesulfonamide anion influence electrochemical windows in this ionic liquid?
- Methodological Answer : The anion’s high electronegativity and delocalized charge widen the electrochemical window (>4.5 V). Cyclic voltammetry (CV) on Pt electrodes (scan rate: 100 mV/s) in a dry argon atmosphere can measure anodic/cathodic limits. Compare with imidazolium salts paired with less stable anions (e.g., BF₄⁻) to isolate anion effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
